6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one

描述

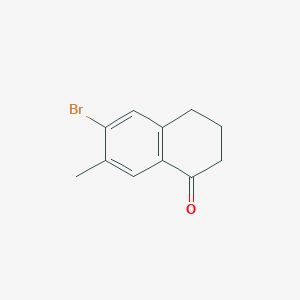

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1273597-02-6, molecular formula: C₁₁H₁₁BrO, molar mass: 239.11 g/mol) is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold . This bicyclic ketone features a bromine atom at position 6 and a methyl group at position 7 (Figure 1). The compound is stored under dry, room-temperature conditions to ensure stability .

属性

IUPAC Name |

6-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABYDNGVZLVNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 7-methyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

化学反应分析

Types of Reactions

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Corresponding alcohols.

Substitution: Various substituted naphthalenones depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity:

Research has indicated that derivatives of 6-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values lower than that of established anticancer drugs, indicating their potential as therapeutic agents .

2. Antiviral Properties:

Compounds in this class have also been explored for antiviral applications. They act by inhibiting viral replication and have been tested against several viral strains, demonstrating promising results .

3. Neuroprotective Effects:

Some studies suggest that this compound and its derivatives may serve as adenosine receptor antagonists, making them potential candidates for treating neurodegenerative disorders . This mechanism is crucial as it could lead to novel treatments for diseases such as Alzheimer's.

Chemical Research Applications

1. Intermediate in Synthesis:

In chemical research, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, leading to the creation of new compounds with varied biological activities .

2. Structure-Activity Relationship Studies:

The compound is often used in studies aimed at understanding the structure-activity relationships (SAR) of naphthalene derivatives. By modifying different substituents on the naphthalene ring, researchers can elucidate how these changes affect biological activity and chemical reactivity .

Case Studies

作用机制

The mechanism of action of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of DHN derivatives. Below is a comparative analysis:

Key Observations :

- Bromine : Consistently linked to improved cell permeability and metabolic stability across derivatives .

- Methyl vs. Methoxy : Methyl groups enhance hydrophobicity, while methoxy groups improve solubility .

Anti-Neuroinflammatory Potential

- 6-Bromo-7-methyl-DHN : While direct data is lacking, structurally similar brominated DHN derivatives (e.g., 6m in ) exhibit potent NF-κB inhibition, reducing neuroinflammation in microglia .

- 7-Bromo-6-fluoro-DHN : Fluorine may enhance blood-brain barrier penetration, making it suitable for central nervous system targets .

- Benzylidene Derivatives : Demonstrated optimal anti-neuroinflammatory activity due to hydrophobic interactions with protein binding sites .

Anticancer and Antimicrobial Activity

Crystallographic and Structural Insights

- 6-Bromo-7-methyl-DHN: Likely adopts a chair conformation in the cyclohexanone ring, similar to other DHN derivatives .

- Bromine Positioning : In (E)-7-bromo-2-(4-methoxybenzylidene)-DHN, the bromine atom’s placement minimizes steric clash, optimizing protein interactions .

- Weak Hydrogen Bonds : C–H···O and C–H···π interactions stabilize crystal packing, as observed in related compounds .

生物活性

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound has enhanced antiproliferative properties when compared to its analogues. For instance, derivatives of this compound showed IC50 values ranging from 28.8 to 124.6 µM against different neoplastic cell lines, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

- Kinase Inhibition : Molecular docking studies revealed that this compound binds effectively to key protein kinases involved in cancer progression, such as EGFR and MEK1, with favorable binding energies averaging around -10.68 kcal/mol .

- Cell Cycle Arrest : The compound has been shown to induce G1 phase cell cycle arrest in cancer cells, thus inhibiting their proliferation .

Structure-Activity Relationships (SAR)

The structural modifications of this compound significantly influence its biological activity. The presence of bromine and methyl groups enhances its lipophilicity and ability to penetrate cellular membranes, which is critical for its anticancer efficacy.

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases binding affinity to kinase targets |

| Methyl Group | Enhances lipophilicity and cellular uptake |

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Colon Cancer Cells : In a study involving HT-29 colon cancer cells, the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics . The study highlighted its potential as a lead compound for further development.

- Breast Cancer Models : Another investigation focused on breast cancer cell lines, where this compound demonstrated comparable efficacy to established EGFR inhibitors .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves bromination of a substituted naphthalenone precursor followed by regioselective functionalization. A common approach is halogenation (e.g., bromine or NBS) under controlled temperatures (0–25°C) to avoid over-substitution, followed by alkylation or Friedel-Crafts acylation to introduce the methyl group. Solvent choice (e.g., dichloromethane or THF) and catalytic Lewis acids (e.g., AlCl₃) are critical for regioselectivity . Purification via recrystallization or column chromatography is recommended to isolate the product. Yield optimization requires strict control of stoichiometry, reaction time, and temperature, as excess brominating agents can lead to di- or polybrominated byproducts .

Advanced: How can researchers address the poor aqueous solubility of this compound derivatives in pharmacological assays?

Answer:

Poor solubility can be mitigated through structural modifications such as:

- Michael addition reactions with hydrophilic nucleophiles (e.g., guanidine hydrochloride) to introduce polar groups without altering the core scaffold .

- Co-crystallization with water-soluble co-formers (e.g., cyclodextrins) to enhance bioavailability .

- Pro-drug strategies by conjugating the ketone moiety with hydrolyzable esters or amides .

Additionally, solubility parameters (LogP, hydrogen-bond donors/acceptors) should be calculated using software like MarvinSketch to guide derivatization .

Structural Analysis: How does the bromine atom’s position influence molecular conformation and intermolecular interactions in crystalline this compound?

Answer:

X-ray crystallography reveals that bromine’s steric and electronic effects dictate molecular packing. For example:

- The bulky bromine atom at C6 induces a chair conformation in the dihydronaphthalenone ring, as seen in similar derivatives .

- Intermolecular interactions (e.g., C–H···Br, π-stacking) stabilize the crystal lattice, with dihedral angles between aromatic systems ranging 45–55° .

- Bromine’s electronegativity polarizes adjacent C–H bonds, facilitating weak hydrogen bonds (e.g., C18–H···O) that contribute to layered crystal packing . Refinement using SHELXL-2018 is recommended for accurate modeling of halogen-related disorder .

Biological Activity: What in vitro models are suitable for evaluating the anti-neuroinflammatory potential of this compound derivatives?

Answer:

- Microglial cell assays (e.g., BV-2 or primary microglia) treated with LPS/IFN-γ to measure suppression of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA .

- NF-κB inhibition studies using luciferase reporter assays in HEK293T cells to quantify transcriptional activity .

- Reactive oxygen species (ROS) scavenging assays in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .

Dose-response curves (0.1–100 µM) and comparative studies with halogen-substituted analogs (e.g., chloro/fluoro derivatives) are critical to establish structure-activity relationships .

Data Contradiction: How should discrepancies in biological activity between this compound and its analogs be resolved?

Answer:

- Meta-analysis of substituent effects : Compare LogP, steric bulk, and electronic profiles (Hammett σ values) to explain variations. For example, bromine’s higher atomic radius may reduce binding affinity compared to smaller halogens .

- Crystallographic validation : Confirm structural integrity of test compounds to rule out polymorphism or solvate formation impacting bioactivity .

- Kinetic solubility assays : Use HPLC-UV to verify compound stability in assay media, as precipitation can falsely indicate low activity .

Methodological: What spectroscopic and computational techniques are recommended for characterizing this compound derivatives?

Answer:

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in benzylidene derivatives) and quantify intermolecular interactions .

- NMR spectroscopy : Use ¹H-¹³C HMBC to assign quaternary carbons and NOESY for spatial proximity analysis of the methyl group .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic transitions (UV-Vis) and vibrational modes (IR) .

- Molecular docking : Simulate binding to target proteins (e.g., NF-κB) using AutoDock Vina to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。